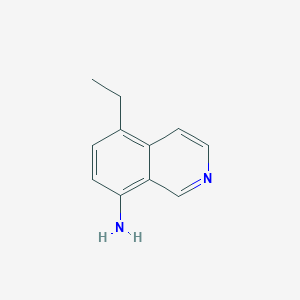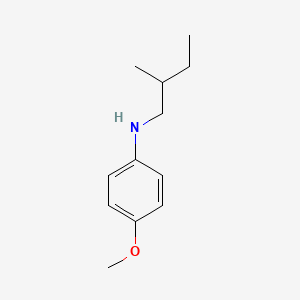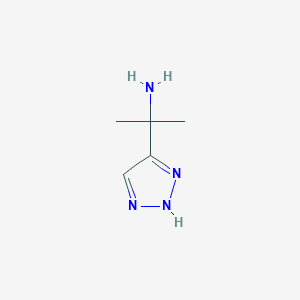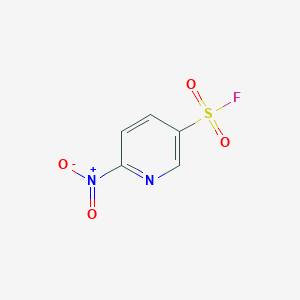
5-Ethylisoquinolin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylisoquinolin-8-amine is a nitrogen-containing heterocyclic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features an ethyl group at the 5-position and an amine group at the 8-position on the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylisoquinolin-8-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to synthesize isoquinoline derivatives . Another method involves the reduction of nitroisoquinoline derivatives using reducing agents like tin chloride in the presence of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reactions, and solvent-free or green chemistry approaches are often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylisoquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of nitro derivatives to amine groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Tin chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
5-Ethylisoquinolin-8-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, antimalarial, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethylisoquinolin-8-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Quinolin-8-amine: Shares the amine group at the 8-position but lacks the ethyl group at the 5-position.
8-Aminoquinoline: Similar structure but without the ethyl substitution.
Quinoxalines: Isomerically related compounds with a different ring structure.
Uniqueness: 5-Ethylisoquinolin-8-amine is unique due to the presence of both the ethyl group at the 5-position and the amine group at the 8-position, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable scaffold for the development of new therapeutic agents and industrial chemicals .
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-ethylisoquinolin-8-amine |
InChI |
InChI=1S/C11H12N2/c1-2-8-3-4-11(12)10-7-13-6-5-9(8)10/h3-7H,2,12H2,1H3 |
InChI Key |
RGCWFRLOWNWTPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CN=CC2=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-Bromophenyl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13260662.png)
![2-[2-(Oxan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13260663.png)
![(Butan-2-yl)[(2-nitrophenyl)methyl]amine](/img/structure/B13260670.png)
amine](/img/structure/B13260687.png)

![[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]methanethiol](/img/structure/B13260701.png)








